Structural Characterization and Mass Verification of 2-(2,3-Difluorophenyl)-2-fluoropropanoic Acid
Structural Characterization and Mass Verification of 2-(2,3-Difluorophenyl)-2-fluoropropanoic Acid
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's pharmacokinetic and pharmacodynamic profiles. 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid (Chemical Formula: C₉H₇F₃O₂) represents a highly specialized fluorinated building block. Featuring both an electron-withdrawing difluoroaryl ring and an α -fluorinated carboxylic acid moiety, this compound is engineered for enhanced metabolic stability and precise conformational locking.
This whitepaper provides a rigorous physicochemical profile of the compound, detailing its exact monoisotopic mass and average molecular weight. Furthermore, it outlines a field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for the unambiguous structural characterization of this molecule in drug discovery workflows.
Physicochemical Profiling & Mass Calculation
In analytical chemistry and mass spectrometry, distinguishing between the average molecular weight and the exact monoisotopic mass is critical.
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Molecular Weight (MW) is used for bulk stoichiometric calculations (e.g., reagent weighing) and is derived from the standard, terrestrial abundance-weighted atomic weights.
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Exact Mass is utilized in HRMS to identify the specific elemental composition of a single molecule based on its most abundant isotopes.
Elemental Composition and Atomic Weights
The calculations below are grounded in the recommended values published by the [1].
| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Carbon (C) | 9 | 12.011 | 12.000000 |
| Hydrogen (H) | 7 | 1.008 | 1.007825 |
| Fluorine (F) | 3 | 18.9984 | 18.998403 |
| Oxygen (O) | 2 | 15.999 | 15.994915 |
Final Mass Metrics for C₉H₇F₃O₂
By aggregating the values from the elemental composition, we establish the core quantitative metrics for 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid:
| Metric | Calculated Value | Application |
| Average Molecular Weight | 204.148 g/mol | Synthetic stoichiometry, molarity calculations, and formulation. |
| Exact Monoisotopic Mass | 204.0398 Da | HRMS target mass, structural verification, and impurity profiling. |
The Strategic Role of Fluorinated Propanoic Acids
The structural motif of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is not arbitrary; it is a calculated design choice in rational drug development. According to foundational reviews on [2], the introduction of fluorine atoms serves multiple mechanistic purposes:
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Metabolic Shielding: The 2,3-difluoro substitution on the phenyl ring effectively blocks Cytochrome P450 (CYP450) mediated aromatic oxidation. The high bond dissociation energy of the C-F bond (~116 kcal/mol) prevents the formation of reactive epoxide intermediates, thereby reducing hepatotoxicity risks.
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pKa Modulation: The α -fluorine atom adjacent to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the propanoic acid group compared to its non-fluorinated analogs (e.g., Ibuprofen or Flurbiprofen). A lower pKa ensures the molecule is predominantly ionized at physiological pH, altering its membrane permeability and binding kinetics to target proteins (such as cyclooxygenases or specific kinases).
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Conformational Locking: The stereoelectronic effects of the α -fluorine dictate the preferred rotameric state of the propanoic acid side chain, potentially pre-organizing the molecule into its bioactive conformation and increasing target affinity.
Analytical Workflow for Mass Verification (HRMS)
To verify the exact mass of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid (204.0398 Da), [3].
Experimental Causality and Design
Because the molecule contains a highly acidic α -fluorocarboxylic acid group, it readily yields a deprotonated molecular ion [M−H]− in solution. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice.
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Target Ion Calculation:
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Neutral Exact Mass: 204.039814 Da
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Minus Proton ( H+ ): - 1.007276 Da
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Target [M−H]− m/z: 203.0325
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Step-by-Step HRMS Protocol
Step 1: Sample Preparation
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Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
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Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid. Note: While formic acid is an acidifier, the inherent acidity of the α -fluorocarboxylic acid ensures sufficient deprotonation for ESI-.
Step 2: UHPLC Separation
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Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
Step 3: ESI- HRMS Acquisition
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Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
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Ionization Mode: ESI Negative.
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Capillary Voltage: 2.5 kV.
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Desolvation Temperature: 350 °C.
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Mass Range: m/z 50 to 500.
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Resolution: > 50,000 FWHM.
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Self-Validation (Lock Mass): Infuse Leucine Enkephalin ( [M−H]− m/z 554.2620) continuously as an internal reference to ensure mass accuracy remains within < 2 ppm.
Step 4: Data Processing
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Extract the ion chromatogram (EIC) for m/z 203.0325 (± 5 ppm window).
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Verify the isotopic pattern. The presence of 9 carbon atoms will yield a distinct M+1 peak ( 13C contribution) at approximately 10% relative abundance to the monoisotopic peak.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression of the HRMS analytical workflow, from sample preparation through to high-resolution detection.
Fig 1: HRMS analytical workflow for the characterization of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid.
References
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Standard Atomic Weights 2024 IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[Link]
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Fluorine in medicinal chemistry Chemical Society Reviews, Royal Society of Chemistry (Purser et al., 2008)[Link]
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Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information National Center for Biotechnology Information (NCBI), PMC (2021)[Link]
